Sdh-IN-11
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Overview
Description
Preparation Methods
The synthesis of Sdh-IN-11 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically includes the use of various reagents and catalysts under specific reaction conditions . Industrial production methods for this compound are still under development, with ongoing research aimed at optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Sdh-IN-11 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sdh-IN-11 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of succinate dehydrogenase . In biology, it has been shown to affect nematode feeding, reproductive ability, and egg hatching . In medicine, this compound is being investigated for its potential to treat diseases related to succinate dehydrogenase dysfunction . Additionally, it has applications in the agricultural industry as a potential fungicide .
Mechanism of Action
The mechanism of action of Sdh-IN-11 involves the inhibition of succinate dehydrogenase, which is a key enzyme in the tricarboxylic acid cycle and the mitochondrial respiratory chain . By inhibiting this enzyme, this compound disrupts the normal metabolic processes within cells, leading to various physiological effects . The molecular targets of this compound include the active sites of succinate dehydrogenase, where it binds and prevents the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar compounds include other inhibitors of succinate dehydrogenase, such as carboxin and flutolanil . What sets Sdh-IN-11 apart is its unique chemical structure, which allows it to bind more effectively to the active site of succinate dehydrogenase . This results in a higher potency and specificity compared to other similar compounds .
Properties
Molecular Formula |
C18H10ClF6N3O2 |
---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
N-[[5-[2-chloro-4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H10ClF6N3O2/c19-13-7-9(17(20,21)22)5-6-11(13)16-27-14(28-30-16)8-26-15(29)10-3-1-2-4-12(10)18(23,24)25/h1-7H,8H2,(H,26,29) |
InChI Key |
QGQWDOVSAIBXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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